

# Preclinical Toxicology of Upadacitinib: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | B 494    |           |  |  |
| Cat. No.:            | B3368287 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Upadacitinib (RINVOQ®), a selective Janus kinase 1 (JAK1) inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key findings from a range of nonclinical studies, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology.

# **Executive Summary**

Upadacitinib has undergone a thorough preclinical safety evaluation in various animal models. The principal target organs identified in repeat-dose toxicity studies were the liver and kidneys in rats, with immunosuppressive effects observed in both rats and dogs. Upadacitinib was not found to be mutagenic or clastogenic in a standard battery of genotoxicity assays. Carcinogenicity studies in mice and rats did not reveal a tumorigenic potential. Developmental and reproductive toxicology studies showed that Upadacitinib can be teratogenic at certain dose levels in rats and rabbits, a finding consistent with other JAK inhibitors. No adverse findings were noted in the pre- and postnatal development study in rats. Safety pharmacology studies did not indicate any significant effects on vital functions.

### **Repeat-Dose Toxicity**



Pivotal nonclinical toxicology studies of Upadacitinib were conducted in rats for up to 6 months and in dogs for up to 9 months. The most common treatment-related findings in both species were related to the immunosuppressive effects of the drug.[1]

#### **Rat Studies**

In repeat-dose oral toxicity studies in rats, the primary target organs were the liver and kidneys. [1] The nonclinical studies provided a safety margin of 22-fold in rats compared to the maximum recommended human dose (MRHD) of 15 mg/day.[1]

#### **Dog Studies**

In dogs, the key findings were primarily related to immunosuppression, including skin infections, inflammation, cysts, and lymphoid depletion.[1] The safety margin in dogs was 2-fold compared to the MRHD of 15 mg/day.[1]

## Genotoxicity

Upadacitinib was evaluated for its genotoxic potential in a comprehensive battery of in vitro and in vivo assays. The results from these studies were negative, indicating that Upadacitinib is not mutagenic or clastogenic.

Table 1: Summary of Genotoxicity Studies

| Assay Type                                        | Test System                           | Result   |
|---------------------------------------------------|---------------------------------------|----------|
| In vitro bacterial mutagenicity assay (Ames test) | S. typhimurium, E. coli               | Negative |
| In vitro chromosome aberration assay              | Human peripheral blood<br>lymphocytes | Negative |
| In vivo micronucleus assay                        | Rat bone marrow                       | Negative |

## Carcinogenicity

The carcinogenic potential of Upadacitinib was assessed in long-term studies in both mice and rats.



Table 2: Summary of Carcinogenicity Studies

| Species/Strain     | Study Duration      | Dose Levels<br>(mg/kg/day)                     | Result   |
|--------------------|---------------------|------------------------------------------------|----------|
| Tg.rasH2 Mouse     | 26 weeks            | 0, 5, 10, 20                                   | Negative |
| Sprague-Dawley Rat | 2 years (104 weeks) | Males: 0, 4, 7.5, 15<br>Females: 0, 3, 7.5, 20 | Negative |

#### Source:[2]

#### **Experimental Protocols**

- 26-Week Tg.rasH2 Mouse Study: Upadacitinib was administered orally by gavage to transgenic Tg.rasH2 mice.[2]
- 2-Year Rat Study: Upadacitinib was administered orally by gavage to Sprague-Dawley rats for 104 weeks.[2]

## **Reproductive and Developmental Toxicity**

The effects of Upadacitinib on fertility, embryo-fetal development, and pre- and postnatal development were investigated in rats and rabbits.

#### **Fertility and Early Embryonic Development**

In a fertility study in rats, Upadacitinib was administered orally at dose levels of 0, 5, 25, and 50/75 (males/females) mg/kg/day.[2] Effects on fertility, including increased post-implantation loss and a reduced number of live fetuses per litter, were observed.[1]

#### **Embryo-Fetal Development**

Upadacitinib was shown to be teratogenic in both rats and rabbits.

Table 3: Summary of Embryo-Fetal Development Studies



| Species | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) | Teratogenic Effects<br>Observed at ≥ Dose<br>Levels (mg/kg/day) | Specific<br>Malformations                                                                 |
|---------|-------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Rat     | 1.5 mg/kg/day[1]                                | 5 mg/kg/day[1]                                                  | Skeletal malformations (misshapen humerus, bent scapula)[1]                               |
| Rabbit  | 10 mg/kg/day[1]                                 | Not specified                                                   | Skeletal malformations, decreased fetal body weights, increased post-implantation loss[1] |

#### **Pre- and Postnatal Development**

No adverse findings were noted in the pre- and postnatal development study conducted in rats. [1]

### **Safety Pharmacology**

A core battery of safety pharmacology studies was conducted to evaluate the potential effects of Upadacitinib on the cardiovascular, respiratory, and central nervous systems. The specific protocols and detailed results of these studies are not publicly available in the provided search results. However, the overall preclinical safety assessment did not identify significant safety concerns in these vital organ systems that would preclude clinical development.

## **Mechanism of Action: JAK-STAT Signaling Pathway**

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are involved in inflammation and immune function. By inhibiting JAK1, Upadacitinib modulates the signaling cascade that leads to the activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing the transcription of pro-inflammatory genes.[4][5][6]





Click to download full resolution via product page

Upadacitinib inhibits the JAK1 signaling pathway.



# **Experimental Workflows**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Janus kinase Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Preclinical Toxicology of Upadacitinib: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3368287#preclinical-toxicology-studies-of-upadacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com